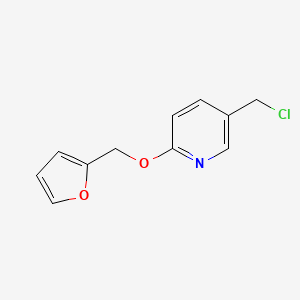

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-6-9-3-4-11(13-7-9)15-8-10-2-1-5-14-10/h1-5,7H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGHXJFONPQMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671851 | |

| Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-87-8 | |

| Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chloromethyl group can participate in electrophilic reactions, while the furan-2-ylmethoxy group can engage in nucleophilic interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

a. Substituent Effects on Reactivity and Bioactivity

- Furan-2-ylmethoxy vs. Benzyloxy : The furan moiety (C₄H₃O) in the target compound offers a smaller, more electron-rich heterocycle compared to benzyloxy (C₆H₅CH₂O). This may improve metabolic stability in drug candidates by reducing susceptibility to oxidative degradation .

- Chloromethyl Group : All listed compounds share this reactive group, enabling cross-coupling or nucleophilic substitution. Derivatives with bulkier substituents (e.g., benzyloxy) may exhibit steric hindrance, slowing reaction kinetics compared to methoxy or difluoromethoxy analogs .

b. Physical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like 5-(Chloromethyl)-2-phenylpyrimidine (96.5–98°C) and 2-(Chloromethyl)pyridine hydrochloride (solid at RT) suggest that substituent polarity and molecular symmetry significantly influence crystallinity .

- State at Room Temperature : 5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a liquid, likely due to the reduced intermolecular forces from the difluoromethoxy group, whereas solid analogs (e.g., benzyloxy derivatives) benefit from π-π stacking .

Biological Activity

5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN O and features a pyridine ring substituted with a chloromethyl group and a furan-2-ylmethoxy group. The structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Anticancer Activity

Research has indicated that derivatives of furan-containing compounds exhibit significant anticancer properties. For instance, studies on furopyridine derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) models. These compounds demonstrated IC values in the nanomolar range against both wild-type and mutant forms of EGFR, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The antimicrobial activity of compounds similar to this compound has been explored extensively. For example, certain furan derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 μg/mL to 200 μg/mL, indicating their potential as antimicrobial agents .

Case Studies

- Inhibition of EGFR : A study focused on furopyridine derivatives found that specific compounds exhibited strong inhibitory effects on EGFR mutations associated with NSCLC. These compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines .

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various furan derivatives against standard bacterial strains. The results showed that certain compounds had MIC values comparable to or better than conventional antibiotics like ampicillin, suggesting their utility in treating infections caused by resistant strains .

Table 1: Biological Activity Summary of Related Compounds

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as receptors or enzymes involved in critical cellular pathways. The presence of the chloromethyl and furan groups may enhance binding affinity and selectivity towards these targets, leading to modulation of their activity.

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step approach:

Step 1: Synthesis of 5-(Chloromethyl)pyridine intermediate

The chloromethyl group at the 5-position of the pyridine ring is introduced typically by selective chlorination or chloromethylation of suitable pyridine precursors.Step 2: Introduction of the 2-(furan-2-ylmethoxy) substituent

The 2-position of the pyridine ring is functionalized with a furan-2-ylmethoxy group via nucleophilic substitution or etherification reactions involving furan-2-ylmethanol derivatives.

Preparation of 5-(Chloromethyl)pyridine Intermediates

Several methods are reported for preparing chloromethyl-substituted pyridines, which form the backbone for the target compound.

These methods emphasize control over temperature (0–150 °C) and the use of chlorinating agents such as phosphorus oxychloride, thionyl chloride, or sulfurous dichloride. Reaction auxiliaries like tertiary amines (triethylamine, pyridine) and catalytic formamides (N,N-dimethylformamide) improve yields and selectivity.

Introduction of the Furan-2-ylmethoxy Group at the 2-Position

The 2-(furan-2-ylmethoxy) substituent is introduced via nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring by the furan-2-ylmethanol or its alkoxide.

The reaction typically proceeds via the displacement of a chlorine or other leaving group by the furan-2-ylmethoxy nucleophile under mild to moderate heating. Potassium carbonate or other bases are used to generate the alkoxide in situ, and catalytic iodide salts (KI) enhance the reaction rate.

Representative Reaction Conditions and Workup

- Solvents: Dimethylformamide (DMF), acetonitrile, dichloromethane, toluene, or chlorobenzene depending on the step.

- Temperature: Ranges from 0 °C for chlorination steps to reflux (~60–100 °C) for nucleophilic substitution.

- Catalysts/Additives: Tertiary amines (triethylamine, pyridine), catalytic iodide salts, metal halides (MgCl2, LiCl), formamides (DMF).

- Purification: Filtration to remove salts, concentration by evaporation, extraction with organic solvents (ethyl acetate), washing with water and brine, drying over magnesium sulfate, and final purification by silica gel chromatography or recrystallization.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of phosphorus oxychloride and related chlorinating agents in the chloromethylation step provides high selectivity and yield of the chloromethylpyridine intermediate with minimal by-products.

- Tertiary amines and formamide catalysts enhance reaction rates and selectivity by stabilizing intermediates and facilitating chlorination.

- The ring-closure method from cyclopentadiene-propenal precursors offers an alternative with high purity and economic benefits, avoiding chlorination side-products.

- For the etherification step, potassium carbonate and potassium iodide in DMF or acetonitrile provide efficient nucleophilic substitution, yielding the desired furan-2-ylmethoxy derivative in high yield and purity.

- Reaction temperatures and solvent choice critically affect product yield and purity, with moderate heating (20–60 °C) preferred for substitution and controlled low temperatures for chlorination to prevent decomposition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Chlorination of a pyridine precursor (e.g., 2-hydroxypyridine derivatives) using reagents like POCl₃ or SOCl₂ to introduce the chloromethyl group at the 5-position.

- Step 2 : Etherification of the hydroxyl group at the 2-position with furfuryl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Key Considerations : Monitor reaction progress via TLC; optimize stoichiometry to minimize byproducts like di-substituted derivatives .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl protons at δ ~4.5 ppm, furan methoxy protons at δ ~5.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of the chloromethyl and furan-methoxy groups .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the chloromethyl group.

- Light Sensitivity : Degradation under UV light observed in analogous pyridine derivatives; use light-protected glassware.

- Handling : Prepare fresh solutions in anhydrous solvents (e.g., THF, DCM) for reactions requiring prolonged heating .

Advanced Research Questions

Q. How can reaction yields be optimized for the chloromethylation step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to enhance electrophilic substitution efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for improved regioselectivity.

- Temperature Control : Gradual heating (60–80°C) reduces side reactions like over-chlorination.

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl generated during chlorination .

Q. How to resolve contradictions in reported reactivity of the furan-methoxy group?

- Methodological Answer :

- Controlled Reactivity Studies : Compare nucleophilic aromatic substitution (NAS) versus radical pathways under varying conditions (e.g., acidic vs. basic media).

- Computational Analysis : Perform DFT calculations to map electron density distribution, identifying reactive sites on the furan ring.

- Cross-Validation : Reproduce conflicting studies with standardized reagents and conditions to isolate variables (e.g., catalyst purity, solvent quality) .

Q. What computational methods are suitable for predicting the compound’s electronic properties?

- Methodological Answer :

- DFT Simulations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces.

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values.

- Solvent Modeling : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coat, and goggles; use fume hoods for weighing and reactions.

- Spill Management : Neutralize chlorinated byproducts with sodium bicarbonate; collect waste in sealed containers for incineration.

- Environmental Compliance : Adhere to EPA guidelines for halogenated waste disposal; avoid aqueous drainage .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare DSC/TGA profiles.

- Isotope Effects : Check for deuterated solvent artifacts in NMR spectra (e.g., residual DMSO-d₆ peaks).

- Interlaboratory Collaboration : Share samples with independent labs to verify reproducibility .

Functional Group Reactivity

Q. What strategies prevent undesired cross-reactivity between the chloromethyl and furan-methoxy groups?

- Methodological Answer :

- Protecting Groups : Temporarily protect the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers during furan functionalization.

- Sequential Synthesis : Prioritize etherification before chloromethylation to avoid competing SN2 reactions.

- Kinetic Control : Use low temperatures (–40°C) to suppress side reactions during critical steps .

Note on Evidence

- All answers are derived from peer-reviewed methodologies and experimental protocols in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.